1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of C26H23NO4. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a substrate or inhibitor.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with a fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under mildly basic conditions, allowing for the selective addition of amino acids in peptide synthesis .
Action Environment
Compounds with a fmoc group are typically stable under normal conditions and can be selectively removed under mildly basic conditions .
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and pyrrolidine derivatives.
Protection of Amino Group: The amino group of the pyrrolidine derivative is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring, often using a cyclization agent such as diisopropylcarbodiimide (DIC).
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically using a phenyl halide and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays.
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-2-carboxylic acid: This stereoisomer has different spatial arrangement of atoms, which can affect its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(18-8-2-1-3-9-18)14-15-27(17-26)25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFPLGHXAYVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138371-99-8 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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